ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
Description
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzo[de]isoquinoline-1,3-dione moiety via a pentyl chain. This compound is of interest due to its hybrid architecture, combining a rigid aromatic system (benzo[de]isoquinoline dione) with a flexible alkyl chain and a heterocyclic sulfur-containing scaffold. Such structures are often explored for pharmaceutical applications, including anticancer, antimicrobial, or enzyme-inhibitory activities .
Synthetic pathways for analogous compounds (e.g., 1,3,4-oxadiazole-thiol derivatives) typically involve cyclization of thiosemicarbazides or condensation reactions, as outlined in studies on structurally related N-substituted acetamides .
Properties
Molecular Formula |
C23H23N3O5S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H23N3O5S/c1-2-30-19(27)14-32-23-25-24-18(31-23)12-4-3-5-13-26-21(28)16-10-6-8-15-9-7-11-17(20(15)16)22(26)29/h6-11H,2-5,12-14H2,1H3 |
InChI Key |
PDENIBCNFNVHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The benzo[de]isoquinoline-1,3-dione core can participate in various biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three key analogs from the literature:
Structural Analog: 2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid (5975-07-5)
- Core Heterocycle : 1,2,4-triazole (vs. 1,3,4-oxadiazole in the target compound).
- Linking Chain : Propyl (C3) (vs. pentyl (C5) in the target compound).
- Substituents : Sulfanyl acetic acid (vs. ethyl sulfanyl acetate).
- Key Differences: The shorter propyl chain may reduce conformational flexibility and alter binding interactions. The free carboxylic acid group (vs. The 1,2,4-triazole core offers distinct electronic properties (e.g., hydrogen-bonding capacity) compared to the 1,3,4-oxadiazole.
Structural Analog: 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl-methyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one
- Core Heterocycle : 1,3,4-thiadiazole (vs. 1,3,4-oxadiazole).
- Substituents: Triazolylmethyl and ketone groups (vs. benzo[de]isoquinoline dione and ethyl acetate).
- The absence of a fused aromatic system (benzo[de]isoquinoline) reduces planarity, which could impact DNA intercalation or protein binding .
Functional Analog: 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4)
- Core Heterocycle : 1,3,4-oxadiazole (same as the target compound).
- Substituents: Indole-methyl group (vs. benzo[de]isoquinoline dione and ethyl acetate).
- Key Differences: The indole moiety introduces a hydrogen-bond donor (N–H), absent in the target compound. The shorter alkyl chain (methyl vs. pentyl) limits hydrophobic interactions .
Comparative Data Table
| Compound Name | Core Heterocycle | Linking Chain | Key Substituents | Lipophilicity (LogP)* | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | 1,3,4-oxadiazole | Pentyl (C5) | Benzo[de]isoquinoline dione, ethyl ester | ~3.2 (estimated) | Potential DNA intercalation, ester enhances bioavailability |
| 5975-07-5 | 1,2,4-triazole | Propyl (C3) | Benzo[de]isoquinoline dione, free acid | ~1.8 (estimated) | Lower membrane permeability, acid group may limit absorption |
| 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl... | 1,3,4-thiadiazole | Methylene | Triazolylmethyl, ketone | ~2.5 (estimated) | Thiadiazole enhances reactivity, lacks aromatic planarity |
| 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol | 1,3,4-oxadiazole | Methyl | Indole-methyl, thiol | ~2.0 (estimated) | Indole may confer serotonin receptor affinity |
*LogP values are estimated using fragment-based methods (e.g., Crippen’s method).
Research Findings and Implications
- Chain Length and Flexibility : The pentyl chain in the target compound may improve binding to hydrophobic pockets in enzymes or receptors compared to shorter chains in analogs .
- Electronic Effects : The 1,3,4-oxadiazole core’s electron-withdrawing nature contrasts with the 1,2,4-triazole’s mixed electronic profile, influencing charge distribution and intermolecular interactions.
Biological Activity
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . The structural components include:
- Ethyl group : Contributes to the lipophilicity of the compound.
- Dioxo-benzene ring : Implicated in various biological interactions.
- Oxadiazole moiety : Known for its pharmacological properties.
- Sulfanyl linkage : May enhance reactivity and interaction with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Ethyl group | Enhances solubility and bioavailability |
| Dioxo-benzene | Potentially involved in electron transfer |
| Oxadiazole | Associated with anti-inflammatory effects |
| Sulfanyl | May act as a reactive site in biological systems |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthesis pathway often utilizes starting materials such as benzodiazepines and various aldehydes or ketones to form the desired structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzo[de]isoquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A study published in ResearchGate demonstrated that specific derivatives of benzo[de]isoquinoline exhibited IC50 values in the micromolar range against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfanyl group is hypothesized to play a crucial role in disrupting bacterial cell membranes.
Table 2: Antimicrobial Activity
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Compounds containing oxadiazole rings are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is thought to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Inhibition of Key Enzymes : May inhibit enzymes involved in cellular proliferation.
- Receptor Modulation : Potential interaction with cellular receptors involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
